

The Unresolved Crystal Structure of 2-Pentadecanone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Pentadecanone

Cat. No.: B165419

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Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of **2-Pentadecanone** (CAS No. 2345-28-0), a long-chain saturated methyl ketone. Despite its applications in the flavor and fragrance industries and its presence in various natural sources, a definitive, experimentally determined crystal structure of **2-Pentadecanone** has not been reported in publicly accessible crystallographic databases or the peer-reviewed scientific literature. This document summarizes the known physicochemical properties of **2-Pentadecanone** and provides a comprehensive, hypothetical experimental workflow for its crystallization and structural determination via single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and drug development professionals interested in the solid-state characterization of long-chain aliphatic compounds and serves as a roadmap for future research in this area.

Introduction

2-Pentadecanone is a 15-carbon saturated ketone that is found in various natural sources and is used as a flavoring and fragrance agent.^[1] It is described as a white to almost white crystalline powder or solid, indicating a regular arrangement of its molecules in the solid state. ^{[1][2]} The precise three-dimensional arrangement of molecules within a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physical and chemical properties, including its melting point, solubility, stability, and bioavailability. For professionals in

drug development, understanding the crystal structure is critical, as different crystalline forms (polymorphs) of an active pharmaceutical ingredient can have significantly different therapeutic effects.

As of the date of this publication, a search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) reveals no deposited crystal structure for **2-Pentadecanone**. This guide, therefore, aims to collate the existing data on **2-Pentadecanone** and to provide a detailed experimental protocol for researchers to determine its crystal structure.

Physicochemical Properties of 2-Pentadecanone

A summary of the key quantitative data for **2-Pentadecanone** is presented in Table 1. This information has been compiled from various chemical and safety data sources.

Property	Value	Source
Molecular Formula	C ₁₅ H ₃₀ O	[1]
Molecular Weight	226.40 g/mol	[1][2]
CAS Number	2345-28-0	[1]
Appearance	White to almost white powder to crystal	[1]
Melting Point	37-41 °C	[3]
Boiling Point	293 °C (at 760 mmHg)	[2][3]
Solubility	Insoluble in water; soluble in alcohol, propylene glycol, and oils.	[2]
Flash Point	>110 °C (>230 °F)	[4]

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed methodology for the determination of the crystal structure of **2-Pentadecanone**.

Synthesis and Purification

While **2-Pentadecanone** is commercially available, its purity should be verified and enhanced if necessary to obtain diffraction-quality single crystals.

- **Purity Analysis:** The purity of the commercial sample should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Recrystallization:** If impurities are detected, the compound should be purified by recrystallization. A suitable solvent system would likely involve a non-polar solvent in which **2-Pentadecanone** is soluble at elevated temperatures and less soluble at lower temperatures (e.g., ethanol, isopropanol, or hexane). The process would involve dissolving the compound in a minimal amount of hot solvent, followed by slow cooling to promote the formation of high-purity crystals.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step and often requires screening of various conditions.

- **Slow Evaporation:** A solution of purified **2-Pentadecanone** in a volatile solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) can be left in a loosely covered vial at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the solute, potentially leading to the formation of single crystals.
- **Vapor Diffusion:** A concentrated solution of **2-Pentadecanone** in a solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which **2-Pentadecanone** is insoluble (e.g., pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of **2-Pentadecanone** and promoting crystallization.
- **Slow Cooling:** A saturated solution of **2-Pentadecanone** in a suitable solvent at an elevated temperature is slowly cooled in a controlled manner. A programmable water bath or a well-

insulated container can be used to achieve a slow cooling rate, which is essential for the growth of large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

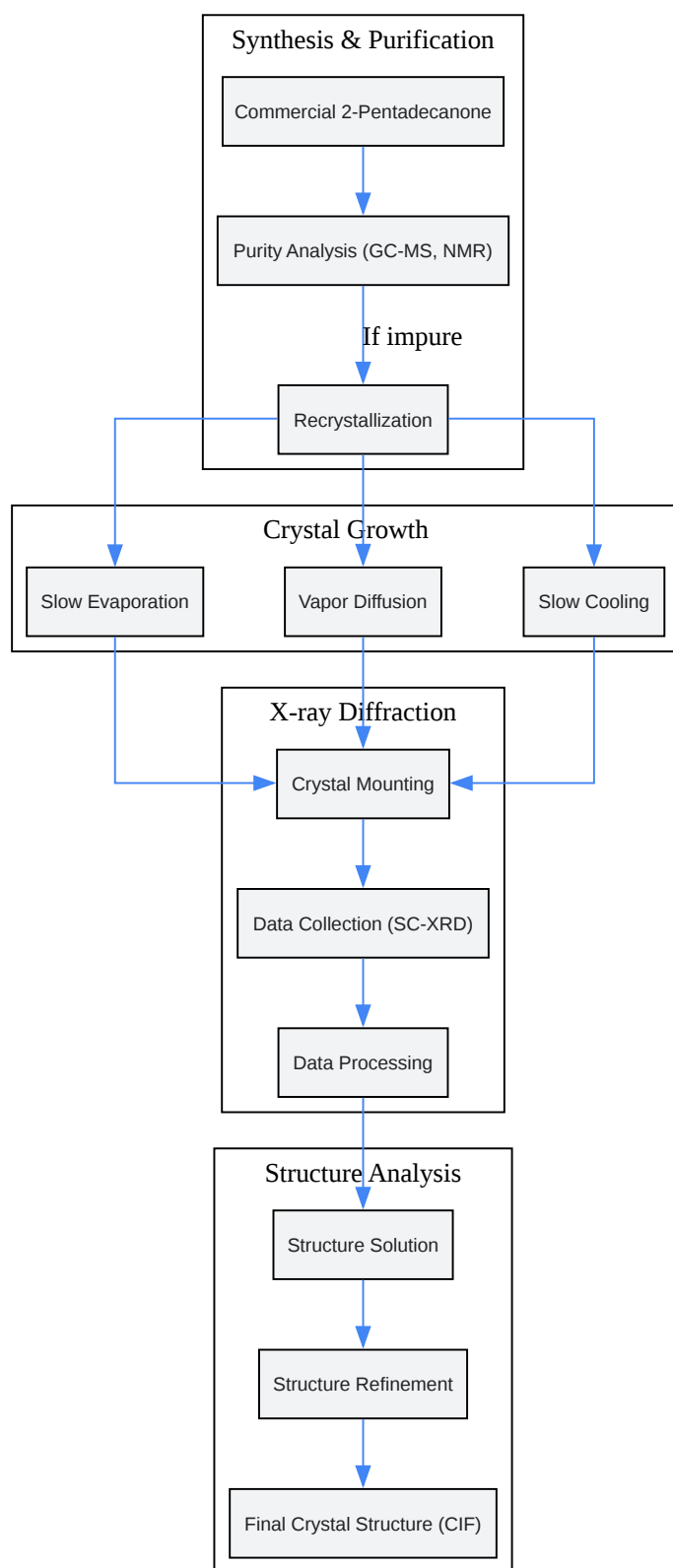
- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected using either molybdenum (Mo-K α , $\lambda = 0.71073$ Å) or copper (Cu-K α , $\lambda = 1.5418$ Å) radiation, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A complete dataset is collected by rotating the crystal through a series of angles.
- **Data Processing:** The raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

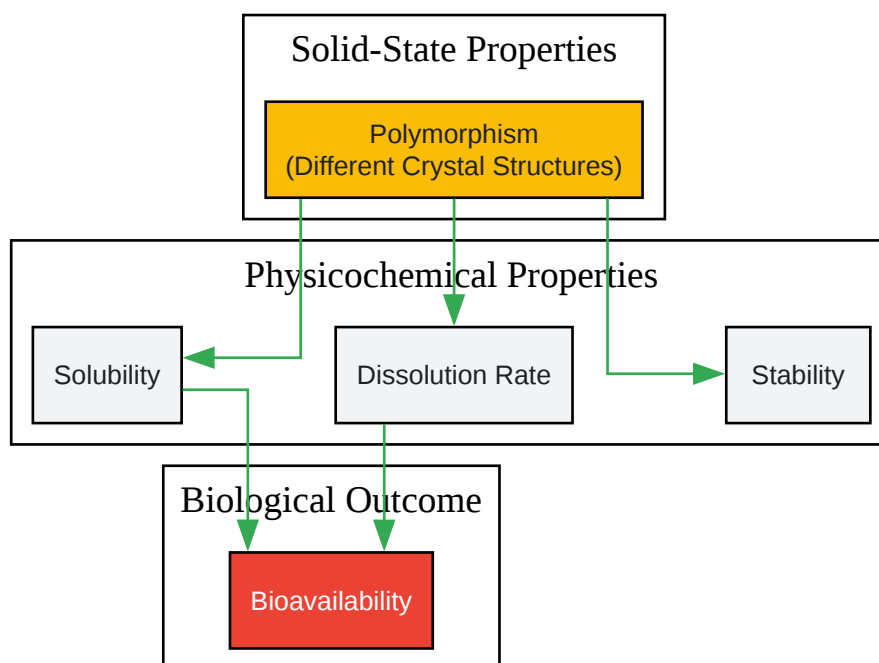
Structure Solution and Refinement

- **Structure Solution:** The processed data is used to solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
- **Structure Refinement:** The atomic positions and their anisotropic displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is evaluated based on crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the logical relationship between polymorphism and drug bioavailability.





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